molecular formula C14H13N7O B14725594 4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide CAS No. 13404-54-1

4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide

Katalognummer: B14725594
CAS-Nummer: 13404-54-1
Molekulargewicht: 295.30 g/mol
InChI-Schlüssel: MDFXGPZAVWXJMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pteridine core, making it a valuable subject for research in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Wissenschaftliche Forschungsanwendungen

4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Diamino-n-methyl-2-phenylpteridine-6-carboxamide stands out due to its unique pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

13404-54-1

Molekularformel

C14H13N7O

Molekulargewicht

295.30 g/mol

IUPAC-Name

4,7-diamino-N-methyl-2-phenylpteridine-6-carboxamide

InChI

InChI=1S/C14H13N7O/c1-17-14(22)9-11(16)20-13-8(18-9)10(15)19-12(21-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,17,22)(H4,15,16,19,20,21)

InChI-Schlüssel

MDFXGPZAVWXJMD-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC2=C(N=C(N=C2N=C1N)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.